Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Pyridine Analog
The pyrimidine ring in 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid introduces an additional nitrogen atom compared to its pyridine analog (3-(Pyridin-2-ylcarbamoyl)-acrylic acid, CAS 42574-71-0). This results in a computed XLogP3 of -1.0 for the target compound [1] versus an estimated higher value for the pyridine analog (lacking the second ring nitrogen), and a topological polar surface area (TPSA) of 92.2 Ų [1]. The increased polarity and hydrogen-bond acceptor count (5 vs. 4) directly impact membrane permeability and solubility, making the pyrimidine derivative more suitable for applications requiring enhanced aqueous compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = -1.0; TPSA = 92.2 Ų; H-bond acceptors = 5 |
| Comparator Or Baseline | 3-(Pyridin-2-ylcarbamoyl)-acrylic acid: XLogP3 ≈ 0.1 (estimated); TPSA ≈ 75 Ų (estimated); H-bond acceptors = 4 |
| Quantified Difference | ΔXLogP3 ≈ -1.1 units (more hydrophilic); ΔTPSA ≈ +17 Ų |
| Conditions | Computed properties via XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2021) |
Why This Matters
The pronounced difference in lipophilicity and polarity can alter compound partitioning, bioavailability, and target binding, making the pyrimidine variant the preferred choice for hydrophilic drug design or agrochemical formulations requiring systemic mobility.
- [1] PubChem. (2025). Computed Properties for CID 13153467, 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid. National Center for Biotechnology Information. View Source
